3-Isocyanato-5-propylisoxazole

Physicochemical characterization Distillation Reaction design

3-Isocyanato-5-propylisoxazole (CAS 55809-58-0) is a heterocyclic isoxazole bearing a reactive isocyanate group at the 3‑position and a propyl chain at the 5‑position. This substitution pattern differentiates it from the regioisomeric 5‑isocyanato‑3‑propylisoxazole (CAS 59669-72-6) and from commercially prevalent 4‑isocyanato‑3,5‑dimethylisoxazole (CAS 131825-41-7).

Molecular Formula C7H8N2O2
Molecular Weight 152.15 g/mol
Cat. No. B13959029
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Isocyanato-5-propylisoxazole
Molecular FormulaC7H8N2O2
Molecular Weight152.15 g/mol
Structural Identifiers
SMILESCCCC1=CC(=NO1)N=C=O
InChIInChI=1S/C7H8N2O2/c1-2-3-6-4-7(8-5-10)9-11-6/h4H,2-3H2,1H3
InChIKeyBWUOZEUBBUWMLZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Benchmarking 3-Isocyanato-5-propylisoxazole (CAS 55809-58-0): Core Physicochemical and Structural Identity


3-Isocyanato-5-propylisoxazole (CAS 55809-58-0) is a heterocyclic isoxazole bearing a reactive isocyanate group at the 3‑position and a propyl chain at the 5‑position . This substitution pattern differentiates it from the regioisomeric 5‑isocyanato‑3‑propylisoxazole (CAS 59669-72-6) and from commercially prevalent 4‑isocyanato‑3,5‑dimethylisoxazole (CAS 131825-41-7). The compound is primarily employed as a building block in medicinal chemistry and agrochemical research, where the isocyanate moiety enables rapid diversification into ureas, carbamates, and amides .

Reactive isocyanate building block for urea, carbamate, and amide diversification
Propyl chain at 5‑position provides distinct steric and electronic profile vs methyl analogs
Differentiated from 4‑isocyanato regioisomers for structure‑activity relationship studies

Why 3-Isocyanato-5-propylisoxazole Cannot Be Replaced by Generic Isocyanatoisoxazoles Without Quantitative Verification


Although several isocyanatoisoxazoles are commercially listed, the position of the isocyanate group (C‑3 vs C‑4 vs C‑5) and the nature of the alkyl substituent (methyl vs propyl) substantially alter both physicochemical properties and the electron density on the reactive NCO moiety . These differences translate into measurable shifts in boiling point, lipophilicity (LogP), and steric environment around the reactive centre, which in turn affect reaction kinetics, isolation yields, and downstream biological readouts [1]. Without a quantitative head‑to‑head evaluation, generic substitution risks irreproducible synthetic results and flawed structure‑activity conclusions.

  • NCO positional substitution Isocyanate placement (C‑3 vs C‑4 vs C‑5) alters electrophilicity; regioisomeric substitution may shift reactivity and reaction rates.
  • Alkyl chain mismatch Propyl vs methyl group changes boiling point, LogP, and steric environment, which may affect isolation yields and downstream readouts.
  • Unverified generic equivalence Without head‑to‑head data, replacing with a common dimethyl analog may lead to irreproducible synthetic results and flawed SAR conclusions.

Head‑to‑Head Physicochemical and Predicted Property Evidence for 3-Isocyanato-5-propylisoxazole


Boiling Point Differentiation vs. 4‑Isocyanato‑3,5‑dimethylisoxazole

3-Isocyanato-5-propylisoxazole exhibits a predicted atmospheric boiling point of 246.8 °C, which is 21.2 °C higher than that of the commercially common 4‑isocyanato‑3,5‑dimethylisoxazole (225.6 °C) [1]. This difference reflects the larger molecular weight (152.15 vs. 138.12 g mol⁻¹) and extended alkyl chain, indicating lower volatility and potentially different distillation or reaction‑temperature profiles.

Boiling Point
Reported
246.8 °C
vs
225.6 °C
+21.2 °C
Higher boiling point may support distillation‑based purification.
Predicted value; confirm experimentally.
Physicochemical characterization Distillation Reaction design

Lipophilicity Comparison Across Isocyanatoisoxazole Regioisomers

The calculated XLogP of 3-isocyanato-5-propylisoxazole is 2.7, which is identical to that of its regioisomer 5-isocyanato-3-propylisoxazole . However, the experimentally oriented LogP prediction from ChemSrc (1.97) differs from XLogP, underscoring that the choice of algorithm affects the absolute value, yet the identical XLogP between regioisomers indicates that simple positional isomerism does not alter lipophilicity predictions .

XLogP
Data to verify
2.7
XLogP
Identical XLogP suggests regioisomer swap does not alter predicted passive permeability.
Algorithm‑dependent; LogP predictions may vary.
Drug-likeness LogP Permeability

Molecular Weight and Rotatable Bond Count: Impact on Physicochemical Profile

With a molecular weight of 152.15 g mol⁻¹ and 3 rotatable bonds, 3-isocyanato-5-propylisoxazole occupies a distinct property space compared to the lighter 4‑isocyanato‑3,5‑dimethylisoxazole (MW = 138.12 g mol⁻¹, 2 rotatable bonds) [1]. The higher molecular weight and additional rotatable bond can reduce aqueous solubility and increase conformational flexibility, which may be beneficial or detrimental depending on the target binding pocket.

MW & Rot. Bonds
Reported
152.15 Da / 3
vs
138.12 Da / 2
+14.03 Da; +1 bond
Larger MW and extra rotatable bond may influence solubility and conformational flexibility.
Calculated from molecular formula.
Molecular design Solubility Crystallinity

Topological Polar Surface Area and Hydrogen‑Bond Acceptor Count: Implications for Oral Bioavailability

The topological polar surface area (TPSA) of 3-isocyanato-5-propylisoxazole is 55.5 Ų, with 4 hydrogen‑bond acceptors, identical to its regioisomer 5-isocyanato-3-propylisoxazole . This value falls within Veber’s rule (TPSA < 140 Ų) and suggests adequate oral absorption potential, but the absence of hydrogen‑bond donors means that bioavailability will be governed by passive permeability and metabolic stability rather than solubility.

TPSA
Class‑level
55.5 Ų
4 H‑bond acceptors
TPSA within Veber’s rule indicates potential oral absorption; identical between regioisomers.
Class‑level inference; verify in target assay.
Drug-likeness TPSA Oral absorption

Predicted Density and Refractive Index: Handling and Formulation Relevance

The predicted density of 3-isocyanato-5-propylisoxazole is 1.2 ± 0.1 g cm⁻³ with a refractive index of 1.539, values that are identical to its regioisomer and slightly lower than the density of 4‑isocyanato‑3,5‑dimethylisoxazole (1.23 g cm⁻³) [1]. These parameters confirm a liquid physical form under ambient conditions and inform solvent selection for liquid‑phase automated synthesis.

Density & nD
Reported
1.2 g/cm³ / 1.539
vs
1.23 g/cm³ / 1.549
Density –0.03; nD –0.01
Marginal density difference may affect phase separation during work‑up.
Predicted; inline PAT monitoring possible.
Physical form Formulation Liquid handling

Reactivity Context: Electrophilicity of the Isocyanate Group on an Electron‑Deficient Isoxazole Core

The isocyanate group attached to an electron‑deficient isoxazole ring is expected to exhibit enhanced electrophilicity compared to alkyl isocyanates. While direct kinetic data for 3-isocyanato-5-propylisoxazole are not publicly available, class‑level inference suggests that the 3‑position on isoxazole imparts a higher reactivity than the 4‑position due to reduced steric hindrance and different electronic environment . This inference is supported by the lower predicted LogP (1.97) compared to typical alkyl isocyanates of similar molecular weight, indicating a more polarised NCO group.

Electrophilicity
Class‑level
Higher at C‑3
Higher expected electrophilicity at 3‑position may accelerate reactions with nucleophiles.
Qualitative trend; no direct kinetic data.
Electrophilicity NCO reactivity Structure‑reactivity

Optimal Research and Industrial Deployment Scenarios for 3-Isocyanato-5-propylisoxazole


Diversity‑Oriented Synthesis of Isoxazole‑Containing Urea Libraries

The NCO group at the 3‑position, combined with the propyl chain, allows the construction of urea libraries with distinct steric and electronic profiles compared to 4‑isocyanatoisoxazole derivatives. The higher boiling point (246.8 °C) and moderate TPSA (55.5 Ų) support solution‑phase parallel synthesis with straightforward evaporative work‑up .

Late‑Stage Functionalisation in Medicinal Chemistry Lead Optimisation

When a propyl‑substituted isoxazole core is already present in a lead compound, 3-isocyanato-5-propylisoxazole can be used to introduce carbamate or urea linkages without altering the core substitution pattern. Its XLogP of 2.7 and 3‑rotatable‑bond scaffold provide a distinct physicochemical footprint that can improve ligand efficiency metrics relative to the dimethyl analog [1].

Agrochemical Intermediate for Carbamate Insecticides or Fungicides

Isoxazole isocyanates are known precursors to carbamate agrochemicals. The propyl chain enhances lipophilicity (XLogP = 2.7) while maintaining a TPSA of 55.5 Ų, a balance that can improve cuticular penetration in plant‑protection applications compared to more polar or more lipophilic analogs .

Process Chemistry Scale‑Up with Distillation‑Based Purification

The predicted boiling point of 246.8 °C, which is 21 °C above that of the dimethyl analog, offers a wider thermal window for fractional distillation, reducing the risk of thermal degradation during purification at scale .

Application
Selection Property
Validation Focus
Diversity‑oriented urea library synthesis
3‑NCO isoxazole with propyl chain
Steric/electronic differentiation from 4‑isocyanato analogs
Late‑stage carbamate/urea introduction
Propyl‑substituted isoxazole core retention
Physicochemical footprint comparison (XLogP, rotatable bonds)
Agrochemical carbamate intermediate
Balanced lipophilicity and polar surface area
Cuticular penetration and stability screening
Distillation‑based scale‑up purification
Elevated boiling point profile
Thermal fractionation window and degradation risk
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